molecular formula C15H12FN5O B3013918 2-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide CAS No. 2034460-10-9

2-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Cat. No. B3013918
M. Wt: 297.293
InChI Key: QYOKDXVCXWNGRT-UHFFFAOYSA-N
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Description

The compound 2-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a fluorinated benzamide derivative. Benzamide derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom can significantly influence the physical and chemical properties of a molecule, often enhancing its biological activity or altering its metabolic stability .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of fluorinated benzamides can be characterized by various spectroscopic techniques such as NMR, IR, and MS, as well as X-ray crystallography . The presence of fluorine atoms can influence the molecular conformation due to their electronegativity and size. For example, an isomer grid of nine fluoro-N-(pyridyl)benzamides was examined to correlate structural relationships between experimental crystal structures and ab initio calculations .

Chemical Reactions Analysis

Fluorinated benzamides can undergo various chemical reactions. For instance, a microwave-assisted Fries rearrangement was used to synthesize 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide under catalyst- and solvent-free conditions . This demonstrates the potential for fluorinated benzamides to participate in rearrangement reactions, which can be useful in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by the presence of fluorine atoms and the specific structural features of the benzamide scaffold. For example, the crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was determined, and the molecular packing was analyzed in terms of N-H···O hydrogen bonds . The physicochemical properties, such as melting points and solubility, can also be correlated with the molecular structure, as seen in the study of an isomer grid of fluoro-N-(pyridyl)benzamides .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Deng et al. (2014) focused on the synthesis and characterization of a similar compound, providing insights into its crystal structure and molecular interactions, which can be critical for understanding the compound's properties and potential applications (Deng et al., 2014).

Chemical Synthesis Techniques

  • Moreno-Fuquen et al. (2019) developed an efficient approach for the synthesis of a related compound using microwave-assisted Fries rearrangement, highlighting innovative methods for synthesizing complex organic molecules (Moreno-Fuquen et al., 2019).

Reactivity and Chemical Interactions

  • Kiselyov (2006) explored the reaction of N-fluoropyridinium fluoride with isonitriles and diazo compounds, leading to the formation of related triazoles, which demonstrates the reactivity of similar compounds in chemical synthesis (Kiselyov, 2006).

Metabolic Pathways

  • Gong et al. (2010) identified the metabolites of Flumatinib, a drug structurally related to 2-Fluoro-N-((1-(Pyridin-4-Yl)-1H-1,2,3-Triazol-4-Yl)Methyl)Benzamide, in patients. This study provides insights into the metabolic pathways of similar compounds (Gong et al., 2010).

Capillary Electrophoresis

  • Ye et al. (2012) developed a method for the separation of Imatinib mesylate and related substances, which could be applicable to the analysis of similar benzamide derivatives (Ye et al., 2012).

Synthesis and Characterization

  • Achugatla et al. (2017) reported the synthesis and characterization of new derivatives similar to 2-Fluoro-N-((1-(Pyridin-4-Yl)-1H-1,2,3-Triazol-4-Yl)Methyl)Benzamide, demonstrating the diversity of benzamide derivatives and their potential applications (Achugatla et al., 2017).

Applications in Fluorescent Sensing

  • Rahman et al. (2017) utilized salicylaldehyde based hydrazones for fluorescent "turn on" chemo-sensing, a technique that could potentially be applied to the study of similar benzamide derivatives for sensing applications (Rahman et al., 2017).

Photoluminescent Properties

  • Srivastava et al. (2017) investigated the photoluminescent properties of compounds related to 2-Fluoro-N-((1-(Pyridin-4-Yl)-1H-1,2,3-Triazol-4-Yl)Methyl)Benzamide, revealing potential applications in luminescent materials (Srivastava et al., 2017).

properties

IUPAC Name

2-fluoro-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O/c16-14-4-2-1-3-13(14)15(22)18-9-11-10-21(20-19-11)12-5-7-17-8-6-12/h1-8,10H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOKDXVCXWNGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

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